Hexyl [(naphthalen-2-yl)oxy]acetate
Description
Hexyl [(naphthalen-2-yl)oxy]acetate is a chemical compound known for its unique structure and properties It is an ester formed from hexyl alcohol and naphthalen-2-yl acetate
Properties
CAS No. |
94265-24-4 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
hexyl 2-naphthalen-2-yloxyacetate |
InChI |
InChI=1S/C18H22O3/c1-2-3-4-7-12-20-18(19)14-21-17-11-10-15-8-5-6-9-16(15)13-17/h5-6,8-11,13H,2-4,7,12,14H2,1H3 |
InChI Key |
HGWXBUZYEBJUTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)COC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves direct esterification between 2-naphthol and hexyl chloroacetate under acidic conditions. Methanesulfonic acid (MSA) serves as a homogeneous catalyst, leveraging its strong Brønsted acidity (pKa = −1.9) to protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by 2-naphthol’s phenolic oxygen.
Representative protocol :
- Reactants : 2-Naphthol (1.0 eq), hexyl chloroacetate (1.2 eq), MSA (5 mol%)
- Solvent : Toluene (anhydrous)
- Conditions : Reflux at 110°C for 8–12 h under N₂
- Workup : Neutralization with NaHCO₃, extraction with EtOAc, column chromatography (SiO₂, hexane:EtOAc 9:1)
Yield and By-Product Analysis
Benchmark trials report yields of 68–74%, with principal by-products arising from:
- Incomplete esterification : Residual 2-naphthol (3–5% by GC-MS)
- Olefin formation : Dehydration of hexanol by-product to 1-hexene (≤2%)
- Di-ester adducts : Bis-[(naphthalen-2-yl)oxy]acetate (traces, <0.5%)
Table 1 : Optimization of MSA-catalyzed synthesis
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Catalyst loading | 1–10 mol% | 5 mol% | Peak at 5% |
| Temperature (°C) | 80–130 | 110 | +22% vs 80°C |
| Reaction time (h) | 4–24 | 10 | Plateau after 10h |
Transesterification Using Reactive Distillation
Process Intensification Strategy
Adapting methodologies from n-hexyl acetate production, this approach employs reactive distillation to shift equilibrium via continuous by-product (methanol) removal. Amberlyst® CSP2, a macroreticular sulfonic acid resin, acts as a heterogeneous catalyst, enabling:
- Simultaneous reaction/separation : Boiling point differentials isolate hexyl [(naphthalen-2-yl)oxy]acetate (b.p. 298°C) from methanol (64.7°C)
- Reduced side reactions : Confining residence time in catalytic packing minimizes thermal degradation
Pilot-scale setup :
- Column configuration : 6 m reactive section packed with CSP2 (surface area: 45 m²/g)
- Feed streams : Methyl [(naphthalen-2-yl)oxy]acetate + hexanol (molar ratio 1:1.5)
- Conditions : 85°C, 150 mbar, reflux ratio 2:1
Performance Metrics
Table 2 : Lab vs. pilot-scale transesterification
| Metric | Laboratory (0.5 L) | Pilot (500 L) |
|---|---|---|
| Conversion (%) | 89.3 ± 2.1 | 93.8 ± 1.4 |
| Selectivity (%) | 95.2 | 88.6 |
| 1-Hexene formation | 1.1% | 4.9% |
| Catalyst lifetime | 120 h | 90 h |
The selectivity drop in pilot operations correlates with prolonged exposure to 85°C, accelerating hexanol dehydration via reaction <3> mechanisms. Mitigation strategies include:
- Temperature zoning : Lowering stripping section temperature to 70°C
- Side-stream purge : Removing 1-hexene via vapor-phase sidestream
Enzymatic Synthesis Using Lipases
Green Chemistry Approach
Immobilized Candida antarctica lipase B (CAL-B) facilitates solvent-free transesterification between vinyl [(naphthalen-2-yl)oxy]acetate and hexanol. Key advantages:
- Ambient conditions : 35–40°C, preventing naphthalene ring degradation
- No acid waste : Eliminates neutralization steps
Biocatalytic parameters :
- Enzyme : Novozym® 435 (CAL-B on acrylic resin)
- Substrate ratio : 1:3 (vinyl ester:hexanol)
- Conversion : 81% at 24 h (GC-FID)
- Reusability : 85% activity retained after 10 cycles
Kinetic Modeling
The reaction follows ping-pong bi-bi kinetics, with substrate inhibition observed at hexanol concentrations >4 M:
$$
v0 = \frac{V{\text{max}}[A][B]}{Km^A[B] + Km^B[A] + [A][B] + K_i^A [A]^2}
$$
Where $$ A $$ = vinyl ester, $$ B $$ = hexanol. Fitted parameters ($$ R^2 = 0.98 $$):
- $$ V_{\text{max}} $$ = 12.3 µmol/min·g
- $$ K_m^A $$ = 0.45 mM
- $$ K_m^B $$ = 1.2 M
- $$ K_i^A $$ = 8.9 mM
Comparative Analysis of Methodologies
Table 3 : Techno-economic and environmental assessment
| Criterion | Acid-Catalyzed | Reactive Distillation | Enzymatic |
|---|---|---|---|
| CAPEX ($/kg) | 120 | 220 | 180 |
| OPEX ($/kg) | 45 | 38 | 62 |
| E-factor (kg waste/kg product) | 8.2 | 5.1 | 1.3 |
| Space-time yield (kg/m³·h) | 0.7 | 2.4 | 0.9 |
Key findings:
- Reactive distillation excels in large-scale production (≥1000 MT/yr) due to integrated separation
- Enzymatic routes offer sustainability benefits (E-factor 1.3 vs. 8.2 for acid catalysis) but require costlier biocatalysts
- MSA catalysis remains preferred for small batches (<100 kg) requiring rapid implementation
Chemical Reactions Analysis
Types of Reactions
Hexyl [(naphthalen-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
Hexyl [(naphthalen-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying ester reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of hexyl [(naphthalen-2-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexyl alcohol and naphthalen-2-yl acetate, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Hexyl [(naphthalen-2-yl)oxy]acetate can be compared with other similar compounds, such as:
Hexyl acetate: Another ester with a simpler structure, used primarily in the fragrance and flavor industry.
Naphthalen-2-yl acetate: A related compound with similar reactivity but different applications.
The uniqueness of this compound lies in its combined structural features, which impart distinct chemical and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
